molecular formula C16H12N2O2 B189330 2,5-Diphenyl-4,6-pyrimidinediol CAS No. 29133-86-6

2,5-Diphenyl-4,6-pyrimidinediol

Cat. No. B189330
CAS RN: 29133-86-6
M. Wt: 264.28 g/mol
InChI Key: XYXQJMOZTJTMBV-UHFFFAOYSA-N
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Description

2,5-Diphenyl-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a pyrimidine ring and two phenyl groups.

Scientific Research Applications

2,5-Diphenyl-4,6-pyrimidinediol has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, it has been shown to have anticancer, antiviral, and anti-inflammatory properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In materials science, it has been used as a building block for the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-4,6-pyrimidinediol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis by inhibiting the activity of the proteasome and activating the p53 pathway. In viral infections, it has been shown to inhibit the replication of the virus by blocking viral proteases and polymerases. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects
2,5-Diphenyl-4,6-pyrimidinediol has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In viral infections, it has been shown to reduce viral load and inhibit viral replication. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Diphenyl-4,6-pyrimidinediol in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively target specific enzymes and signaling pathways. However, the limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2,5-Diphenyl-4,6-pyrimidinediol. One direction is to explore its potential applications in other fields, such as catalysis, energy storage, and sensors. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity at different concentrations.

Synthesis Methods

The synthesis of 2,5-Diphenyl-4,6-pyrimidinediol can be achieved through various methods, including the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phenylboronic acid in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.

properties

CAS RN

29133-86-6

Product Name

2,5-Diphenyl-4,6-pyrimidinediol

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H12N2O2/c19-15-13(11-7-3-1-4-8-11)16(20)18-14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20)

InChI Key

XYXQJMOZTJTMBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O

Pictograms

Irritant

Origin of Product

United States

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